

An In-Depth Technical Guide to 3-fluoro-L-phenylalanine

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Compound of Interest

Compound Name: *N-((1,1-Dimethylethoxy)carbonyl)-3-fluoro-L-phenylalanine*

Cat. No.: B558692

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-fluoro-L-phenylalanine, a fluorinated amino acid of significant interest in medicinal chemistry, biochemistry, and drug development. This document details its chemical identity, including its CAS number and synonyms, and presents its physicochemical properties in a clear, tabular format. Furthermore, this guide offers detailed experimental protocols for its synthesis and its incorporation into peptides, alongside methodologies for in vitro and in vivo evaluation. The guide also explores its potential interaction with cellular signaling pathways, visualized through a diagram, and provides a logical workflow for its application in research.

Chemical Identity and Properties

3-fluoro-L-phenylalanine is a derivative of the essential amino acid L-phenylalanine, where a hydrogen atom at the meta-position of the phenyl ring is substituted with a fluorine atom. This substitution imparts unique properties, such as increased metabolic stability and altered electronic characteristics, making it a valuable tool in drug design and protein engineering.^[1]

CAS Number: 19883-77-3^[2]

Synonyms:

- L-Phe(3-F)-OH
- m-Fluoro-L-phenylalanine
- H-Phe(3-F)-OH
- (S)-2-Amino-3-(3-fluorophenyl)propionic acid[2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of 3-fluoro-L-phenylalanine.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₀ FNO ₂	[2]
Molecular Weight	183.18 g/mol	[2]
Appearance	White to off-white crystalline powder	ChemBK
Melting Point	240-245 °C	ChemBK
Purity	≥98% (HPLC)	Chem-Impex
Solubility	Soluble in water and alcohol	[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis of 3-fluoro-L-phenylalanine and its application in peptide synthesis and biological assays.

Chemical Synthesis of (3R)-3-fluoro-L-phenylalanine

This protocol is adapted from a reported synthesis of fluorinated phenylalanines.[3]

Materials:

- (1R,2R)-2-amino-L-phenylpropane-1,3-diol
- Di-tert-butyl dicarbonate (Boc₂O)
- Allyl chloroformate (Alloc-Cl)
- Pyridine
- Dichloromethane (DCM)
- Diethylaminosulfur trifluoride (DAST)
- Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
- Oxidizing agent (e.g., Jones reagent)
- Standard work-up and purification reagents (solvents, acids, bases, silica gel)

Procedure:

- Boc Protection: Dissolve (1R,2R)-2-amino-L-phenylpropane-1,3-diol in a suitable solvent like DCM. Add Boc₂O and a base (e.g., triethylamine) and stir at room temperature until the reaction is complete (monitored by TLC).
- Alloc Protection: To the Boc-protected intermediate, add pyridine followed by dropwise addition of Alloc-Cl at 0 °C. Allow the reaction to warm to room temperature and stir until completion.
- Fluorination: Dissolve the resulting di-protected compound in an anhydrous solvent (e.g., DCM) and cool to -78 °C. Add DAST dropwise and stir for several hours.
- Selective Deprotection: Remove the Alloc protecting group by treating the fluorinated intermediate with Pd(PPh₃)₄ in a suitable solvent.
- Oxidation: Oxidize the primary alcohol of the resulting Boc-protected amino alcohol to a carboxylic acid using an appropriate oxidizing agent.

- Deprotection and Purification: Remove the Boc protecting group under acidic conditions and purify the final product, (3R)-3-fluoro-L-phenylalanine, by recrystallization or column chromatography.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the incorporation of Fmoc-3-fluoro-L-phenylalanine-OH into a peptide chain using standard Fmoc-SPPS chemistry.

Materials:

- Fmoc-protected amino acids
- Fmoc-3-fluoro-L-phenylalanine-OH
- Rink Amide resin (or other suitable solid support)
- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure
- 20% Piperidine in Dimethylformamide (DMF)
- DMF
- DCM
- Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)
- Diethyl ether

Procedure:

- Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes to remove the Fmoc protecting group.

- **Washing:** Wash the resin thoroughly with DMF and DCM.
- **Amino Acid Coupling:** a. In a separate vial, dissolve Fmoc-3-fluoro-L-phenylalanine-OH (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF. b. Add the activated amino acid solution to the resin and agitate for 2 hours. c. Monitor the coupling reaction using a Kaiser test.
- **Washing:** Wash the resin with DMF and DCM.
- **Repeat:** Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
- **Final Deprotection:** After the final coupling, perform a final Fmoc deprotection.
- **Cleavage and Deprotection:** Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
- **Precipitation and Purification:** Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Cell Viability Assay (MTT Assay)

This protocol is to assess the cytotoxic effects of 3-fluoro-L-phenylalanine on a cancer cell line.

Materials:

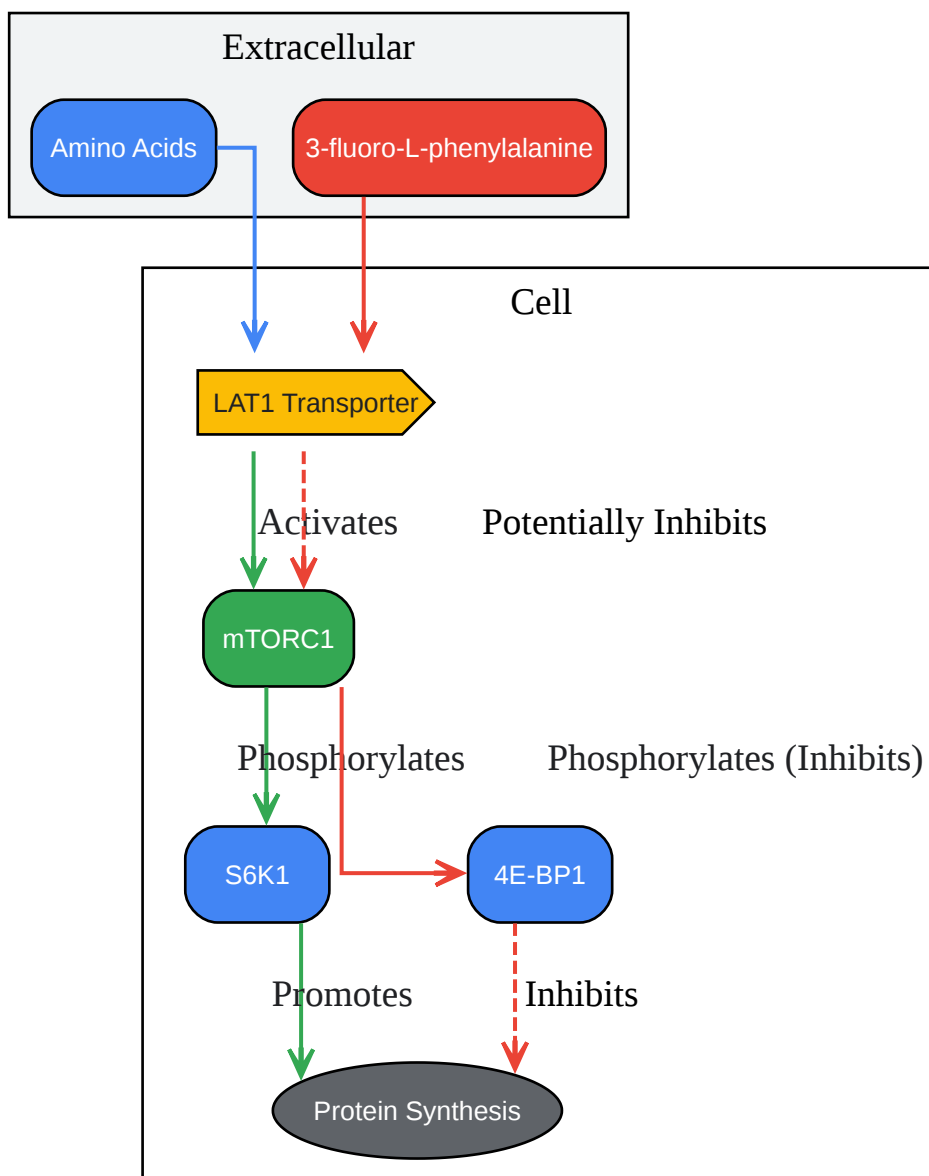
- Cancer cell line (e.g., MCF-7, HeLa)
- Complete cell culture medium
- 3-fluoro-L-phenylalanine
- Phosphate-buffered saline (PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Dimethyl sulfoxide (DMSO)
- 96-well plates

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- **Compound Treatment:** Prepare serial dilutions of 3-fluoro-L-phenylalanine in the complete medium. Replace the medium in the wells with the prepared solutions and incubate for 24, 48, or 72 hours.
- **MTT Addition:** Add MTT solution to each well and incubate for 2-4 hours at 37 °C.
- **Formazan Solubilization:** Remove the medium and add DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.

Signaling Pathways and Logical Workflows

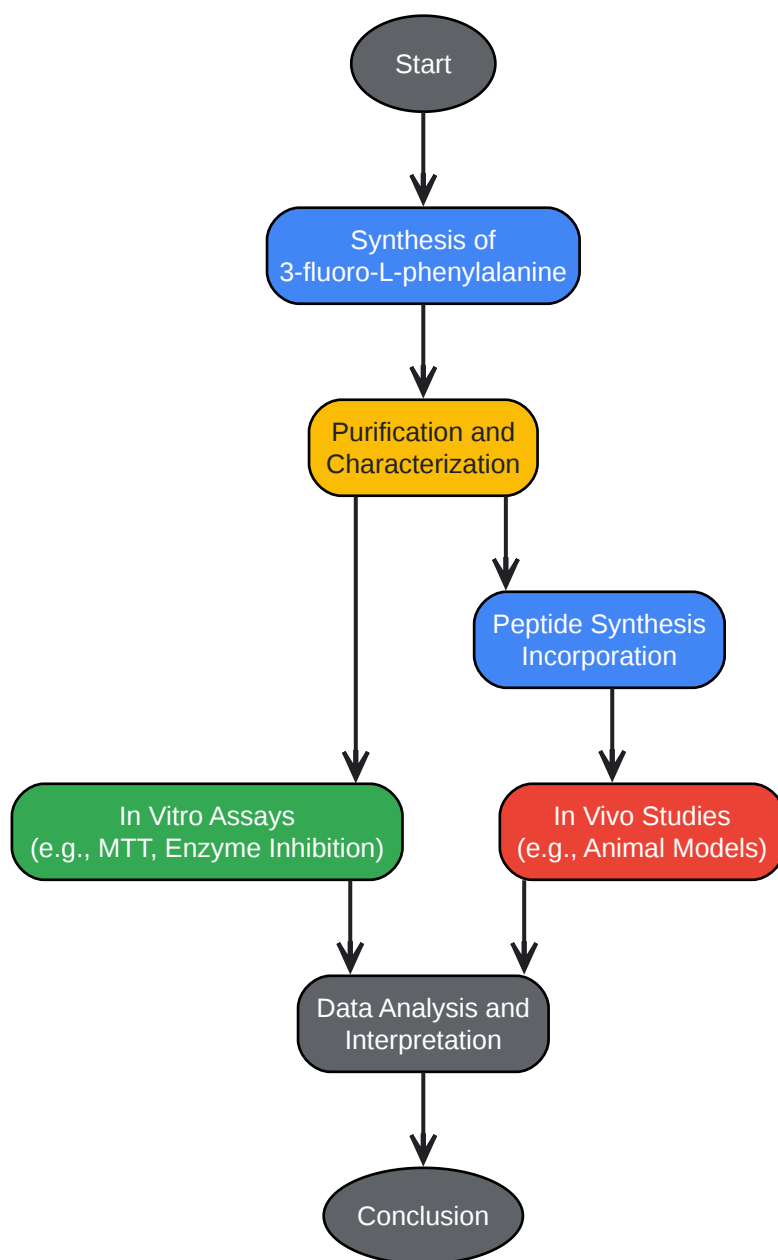
The incorporation of fluorinated amino acids can perturb cellular signaling pathways. Phenylalanine is known to activate the mTORC1 signaling pathway, a key regulator of cell growth and proliferation. It is hypothesized that 3-fluoro-L-phenylalanine may act as an antagonist to this pathway due to its structural similarity to L-phenylalanine.[4]



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Caption: Potential interaction of 3-fluoro-L-phenylalanine with the mTOR signaling pathway.

The following diagram illustrates a typical experimental workflow for the evaluation of a novel compound like 3-fluoro-L-phenylalanine.



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Caption: A generalized experimental workflow for the application of 3-fluoro-L-phenylalanine.

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